molecular formula C21H21NO3 B3000056 N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1351644-53-5

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3000056
CAS No.: 1351644-53-5
M. Wt: 335.403
InChI Key: YRTXQLHQQYTVAX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a hydroxy-substituted phenylpropyl group attached to the nitrogen atom and a naphthalen-2-yloxy moiety at the acetamide’s α-carbon.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-21(24,18-9-3-2-4-10-18)15-22-20(23)14-25-19-12-11-16-7-5-6-8-17(16)13-19/h2-13,24H,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTXQLHQQYTVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-naphthol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid.

    Amidation Reaction: The intermediate 2-(naphthalen-2-yloxy)acetic acid is then reacted with 2-amino-2-phenylpropanol under appropriate conditions to form the desired amide.

The reaction conditions for these steps may include the use of solvents such as dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl and naphthalen-2-yloxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(2-oxo-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide.

    Reduction: Formation of N-(2-amino-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique optical and electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is evaluated for its potential use as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups play a crucial role in binding to these targets, leading to modulation of their activity. The phenyl and naphthalen-2-yloxy groups contribute to the compound’s overall stability and specificity in binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

a. N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Key Features: Replaces the hydroxy-phenylpropyl group with a morpholinoethyl moiety.
  • Activity : Demonstrates cytotoxicity against HeLa cells (IC50 ~3.16 µM/mL), comparable to cisplatin .
b. Triazole-Containing Analogs (e.g., 7c, 7d, 7e, 7f)
  • Key Features : Incorporate a 1,2,3-triazole ring via click chemistry, with variable nitro or methoxy substituents on the phenylacetamide group .
  • Activity: Limited cytotoxicity data available, but nitro groups (e.g., 7c, 7d) may enhance electrophilic reactivity, while methoxy groups (7e, 7f) improve lipophilicity .
c. VU0453661 (2-(naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide)
  • Key Features : Substitutes the nitrogen with a pyridin-3-yl group.
  • Activity : Unspecified in evidence, but pyridine’s electron-withdrawing nature may modulate pharmacokinetics .

Naphthyloxy Substitution Position

  • Naphthalen-1-yloxy vs. Naphthalen-2-yloxy: describes a compound with a naphthalen-1-yloxy group, while the target compound and others (e.g., ) use naphthalen-2-yloxy. Impact: The 2-position may offer steric advantages for target binding, as seen in the cytotoxicity of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide .

Functional Group Modifications

  • Hydroxy vs. Nitro/Methoxy Groups :
    • The hydroxy group in the target compound likely enhances aqueous solubility compared to nitro-substituted analogs (e.g., 7c, 7d), which may exhibit higher reactivity but lower bioavailability .
    • Methoxy groups (e.g., 7e, 7f) balance lipophilicity and metabolic stability, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Nitrogen Substituent Naphthyloxy Position Key Functional Groups Cytotoxicity (IC50) Reference
N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide 2-hydroxy-2-phenylpropyl 2 Hydroxy, phenylpropyl Not reported
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 2-morpholinoethyl 2 Morpholine ring ~3.16 µM/mL (HeLa)
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (7c) 3-nitrophenyl 2 Triazole, nitro Not reported
VU0453661 Pyridin-3-yl 2 Pyridine ring Not reported

Research Findings and Trends

  • Cytotoxicity: Morpholinoethyl-substituted analogs show the most potent activity, suggesting that nitrogen-bound polar groups enhance target interaction .
  • Synthetic Flexibility : 1,3-Dipolar cycloaddition (click chemistry) enables rapid diversification of triazole-containing analogs, though this introduces metabolic liabilities .
  • Solubility vs. Activity Trade-off : Hydroxy and methoxy groups improve solubility but may reduce membrane permeability compared to nitro derivatives .

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